n-Octyltrimethylammonium bromide

Overview

Description

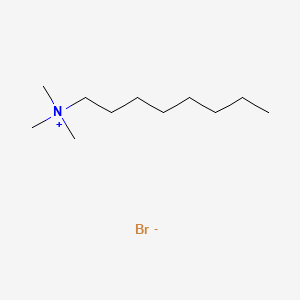

n-Octyltrimethylammonium bromide is a quaternary ammonium salt with the chemical formula C11H26NBr. It is a white crystalline powder that is highly soluble in water. This compound is commonly used as a surfactant and phase transfer catalyst in various chemical reactions .

Mechanism of Action

n-Octyltrimethylammonium bromide, also known as Octyltrimethylammonium bromide, is a quaternary ammonium compound . Here is an overview of its mechanism of action:

Target of Action

As a quaternary ammonium compound, it is known to interact with a variety of biological molecules, including proteins and lipids .

Mode of Action

Quaternary ammonium compounds are known to interact with the lipid bilayer of cell membranes, disrupting their structure and function .

Biochemical Pathways

The disruption of cell membrane integrity can affect multiple cellular processes and pathways .

Pharmacokinetics

As a quaternary ammonium compound, it is generally considered to have low bioavailability due to its poor absorption and rapid excretion .

Result of Action

The disruption of cell membrane integrity can lead to cell lysis and death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its activity may be affected by pH, temperature, and the presence of organic matter .

Biochemical Analysis

Biochemical Properties

n-Octyltrimethylammonium bromide plays a significant role in biochemical reactions due to its surfactant properties. It interacts with various enzymes, proteins, and other biomolecules, altering their activity and stability. For instance, it has been used to assist in the synthesis of maghemite powder by influencing the thermal decomposition of ferric nitrate . The compound’s ability to form micelles can affect the solubility and activity of enzymes, thereby impacting biochemical reactions.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can impact the stability and optoelectronic properties of films in perovskite solar cells, indicating its potential effects on cellular components . Additionally, its interaction with cell membranes can lead to changes in membrane permeability and fluidity, affecting cellular homeostasis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through binding interactions, enzyme inhibition or activation, and changes in gene expression. It has been shown to assist in the formation of maghemite powder by acting as a structure-directing agent during the thermal decomposition of ferric nitrate . This indicates that this compound can influence the structural properties of biomolecules and their interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation can impact long-term cellular function. For example, its role in the synthesis of maghemite powder demonstrates its influence on the thermal decomposition process over time . Understanding the temporal effects of this compound is crucial for optimizing its use in biochemical experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that its biocompatibility and toxicity can depend on the concentration used. For instance, octyltrimethylammonium tetrathiotungstate, a related compound, has been evaluated for its biological and toxic aspects in zebrafish embryos and bovine aorta endothelial cells . These studies indicate that higher doses may lead to adverse effects, while lower doses may be more biocompatible.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its surfactant properties can influence metabolic flux and metabolite levels. The compound’s role in the synthesis of maghemite powder suggests its involvement in the thermal decomposition pathway of ferric nitrate . Understanding these pathways is essential for elucidating the compound’s metabolic effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interaction with transporters and binding proteins. Its solubility and surfactant properties enable it to interact with cellular membranes, affecting its localization and accumulation. Studies on its use in perovskite solar cells highlight its potential for altering the distribution of charge carriers within films .

Subcellular Localization

This compound’s subcellular localization can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The compound’s role in the synthesis of maghemite powder suggests its potential for influencing the localization of iron oxide nanoparticles within cells . Understanding its subcellular localization is crucial for optimizing its use in biochemical applications.

Preparation Methods

n-Octyltrimethylammonium bromide can be synthesized through the quaternization of octylamine with trimethylamine in the presence of a brominating agent. The reaction typically involves heating octylamine and trimethylamine in an organic solvent, followed by the addition of hydrobromic acid to form the desired product . Industrial production methods often involve similar processes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

n-Octyltrimethylammonium bromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

Oxidation and Reduction: While the compound itself is stable, it can influence the oxidation and reduction reactions of other compounds when used as a phase transfer catalyst.

Micelle Formation: In aqueous solutions, it can form micelles, which are useful in various applications such as drug delivery and emulsification.

Common reagents used in these reactions include hydrobromic acid, sodium hydroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

n-Octyltrimethylammonium bromide has a wide range of scientific research applications:

Chemistry: It is used as a phase transfer catalyst to facilitate reactions between compounds in different phases.

Biology: It is employed in the preparation of micelles for drug delivery systems and in the study of membrane proteins.

Medicine: Its surfactant properties make it useful in formulations for drug delivery and as an antimicrobial agent.

Industry: It is used in the synthesis of nanoparticles, such as maghemite (γ-Fe2O3) powder, which has applications in magnetic resonance imaging (MRI) and drug delivery

Comparison with Similar Compounds

n-Octyltrimethylammonium bromide is similar to other quaternary ammonium salts such as:

Cetyltrimethylammonium bromide: Used in similar applications but has a longer alkyl chain, making it more hydrophobic.

Tetrabutylammonium bromide: Often used as a phase transfer catalyst but has different solubility properties due to its bulkier structure.

Dodecyltrimethylammonium bromide: Another surfactant with a longer alkyl chain, used in various industrial applications

The uniqueness of this compound lies in its balance of hydrophobic and hydrophilic properties, making it versatile for a wide range of applications.

Biological Activity

n-Octyltrimethylammonium bromide (OTAB) is a quaternary ammonium compound recognized for its surfactant properties and biological activity. This article explores its mechanisms of action, effects on cellular processes, and applications in research and industry, supported by data tables and relevant studies.

Overview of this compound

- Chemical Structure : OTAB consists of a long hydrophobic octyl chain attached to a positively charged trimethylammonium group, making it a cationic surfactant.

- Molecular Formula : C₈H₁₈BrN

- CAS Number : 2083-68-3

OTAB interacts primarily with biological membranes, affecting their integrity and function. Its mechanisms include:

- Membrane Disruption : OTAB can disrupt lipid bilayers by interacting with the negatively charged phosphate groups of phospholipids, leading to altered permeability and potential cell lysis.

- Micelle Formation : In aqueous solutions, OTAB self-assembles into micelles, solubilizing hydrophobic compounds within their core. This property is useful in drug delivery applications .

- Enzyme Interaction : OTAB influences the activity and stability of various enzymes and proteins, potentially modifying cellular signaling pathways and gene expression.

Cellular Effects

OTAB has been shown to impact various cell types and processes:

- Cell Viability : Studies indicate that higher concentrations of OTAB can lead to cytotoxic effects in mammalian cells, including cell lysis and apoptosis.

- Drug Delivery : Its ability to enhance membrane permeability makes OTAB a candidate for improving drug uptake in therapeutic applications .

Case Studies

-

Toxicity in Animal Models :

- In zebrafish embryos, exposure to OTAB resulted in developmental toxicity characterized by abnormal morphology and reduced survival rates.

- Studies on bovine aorta endothelial cells revealed that OTAB's cytotoxic effects were concentration-dependent, emphasizing the need for careful dosage in biomedical applications.

- Micelle Formation for Drug Delivery :

Pharmacokinetics

OTAB generally exhibits low bioavailability due to poor absorption and rapid excretion. Its pharmacokinetic profile suggests limited systemic exposure when administered, which may mitigate some toxicity concerns while still allowing for localized effects in drug delivery systems.

Applications in Research and Industry

OTAB's unique properties make it valuable across various fields:

Properties

IUPAC Name |

trimethyl(octyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H26N.BrH/c1-5-6-7-8-9-10-11-12(2,3)4;/h5-11H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCOHAFVJQZPUKF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[N+](C)(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15461-38-8 (Parent) | |

| Record name | n-Octyltrimethylammonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002083683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70943071 | |

| Record name | N,N,N-Trimethyloctan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70943071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2083-68-3 | |

| Record name | Octyltrimethylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2083-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Octyltrimethylammonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002083683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2083-68-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97247 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N,N-Trimethyloctan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70943071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Octanaminium, N,N,N-trimethyl-, bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Octyltrimethylammonium Bromide?

A1: Octyltrimethylammonium bromide has the molecular formula C11H28BrN and a molecular weight of 266.26 g/mol.

Q2: What spectroscopic techniques are useful for characterizing C8TAB?

A2: Several spectroscopic techniques can be employed to characterize C8TAB, including:

- Nuclear Magnetic Resonance (NMR): 13C NMR provides information about the molecular dynamics and segmental motions of the methylene chain in C8TAB solutions. 14N NMR relaxation studies can reveal information about micellar size and shape.

- Fourier Transform Infrared (FTIR) Spectroscopy: FTIR can identify the functional groups present in C8TAB and its complexes with other molecules.

Q3: How does C8TAB behave in aqueous solutions?

A3: C8TAB is a cationic surfactant that forms micelles in aqueous solutions above its critical micelle concentration (CMC).

Q4: How does temperature affect C8TAB micelle formation?

A4: The CMC of C8TAB in aqueous solutions exhibits a minimum at a specific temperature (Tmin). This Tmin shifts to lower temperatures with increasing salt (e.g., NaBr) concentration.

Q5: How can the CMC of C8TAB be determined?

A5: Several methods can be used to determine the CMC of C8TAB, including:* Electrical Conductivity: Measuring the electrical conductivity as a function of surfactant concentration. * Adiabatic Compressibility: Analyzing the relationship between adiabatic compressibility and surfactant concentration. * Viscosity Measurements: Studying the variation of zero-shear-rate viscosity with surfactant concentration.

Q6: What factors influence the size and shape of C8TAB micelles?

A6: Factors influencing micellar size and shape include:

- Surfactant concentration: Increasing C8TAB concentration can lead to the formation of larger, rod-like micelles.

- Presence of additives: The addition of substances like urea can increase the CMC of C8TAB and impact micellar properties.

- Counterion type: The type of counterion present can influence micellar size and aggregation number.

Q7: How does C8TAB interact with anionic surfactants in solution?

A7: C8TAB exhibits strong interactions with anionic surfactants, resulting in the formation of mixed micelles. These interactions are mainly attributed to electrostatic attractions between the oppositely charged headgroups, in addition to hydrophobic interactions between the alkyl chains.

Q8: What happens to C8TAB micelles upon the addition of hydrocarbons?

A8: The addition of hydrocarbons, such as n-decane, to C8TAB micellar solutions can lead to a transition from wormlike micelles to ellipsoidal microemulsion droplets. This transformation significantly impacts the rheological properties of the solution, causing a decrease in viscosity. ,

Q9: How does the addition of polymers affect C8TAB micellar systems?

A9: Adding neutral polymers, such as poly(vinyl alcohol) (PVA), to C8TAB micellar solutions can induce:

- Viscoelastic synergy: The polymer and micellar chains can interlace, resulting in a significant increase in viscosity and relaxation time. , [18]](https://www.semanticscholar.org/paper/ee13bd5a91bd6c03b7f908f69f045ab8789fad53)

- Microphase separation: Repulsion between the polymer and surfactant can lead to the formation of polymer-rich and surfactant-rich domains, despite the system remaining macroscopically homogeneous. ,

Q10: What are some potential applications of C8TAB?

A10: C8TAB has shown promise in several applications, including:

- Drug delivery: C8TAB has been investigated for its potential in drug delivery systems.

- Template synthesis: The controlled aggregation of C8TAB can be employed in the synthesis of nanostructured materials, such as polypyrrole nanostructures. ,

- Lignin dissolution and extraction: C8TAB has demonstrated the ability to dissolve lignin, a complex biopolymer found in plant cell walls. This property holds potential for lignin valorization and biomass processing.

Q11: How is computational chemistry used to study C8TAB?

A11: Coarse-grained molecular dynamics (CG-MD) simulations are valuable tools for investigating the behavior of C8TAB in solution, particularly for studying:

- Scission energy: CG-MD can help determine the energy required to break micelles, offering information about their stability.

- Effects of additives: The influence of various additives on C8TAB micelle morphology and properties can be explored through simulations.

Q12: What are the surface active properties of C8TAB?

A12: C8TAB exhibits high surface activity, characterized by its ability to lower surface and interfacial tension.

Q13: How does C8TAB adsorb at interfaces?

A13: * Air/Water Interface: C8TAB molecules adsorb at the air/water interface, forming a dynamic adsorption layer that influences bubble formation and rising velocities. * Mercury Electrode/Solution Interface: Electrochemical studies have investigated the adsorption behavior of C8TAB on mercury electrodes, providing insights into its electrochemical properties. * Solid Surfaces: C8TAB can adsorb onto various solid surfaces, influencing their properties and serving as a modifying agent in material science applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.